Isoxazol-3-YL-methylamine hydrochloride
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Overview
Description
Isoxazol-3-YL-methylamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazol-3-YL-methylamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of isoxazole with methylamine in the presence of hydrochloric acid. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, copper (I) or ruthenium (II) catalysts are commonly employed in the (3 + 2) cycloaddition reactions to form the isoxazole ring . Additionally, microwave-assisted synthesis has been reported to be an efficient method for producing isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-3-YL-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds .
Scientific Research Applications
Isoxazol-3-YL-methylamine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazol-3-YL-methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoxazol-3-YL-methylamine hydrochloride can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring.
Uniqueness
This compound is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. Additionally, its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N-methyl-1,2-oxazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXBFHJQWUXYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NOC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-13-4 |
Source
|
Record name | N-methyl-1,2-oxazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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